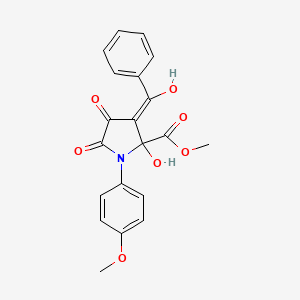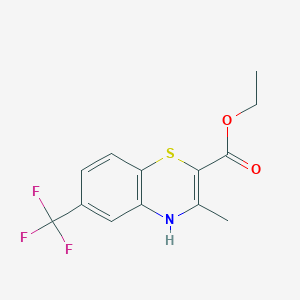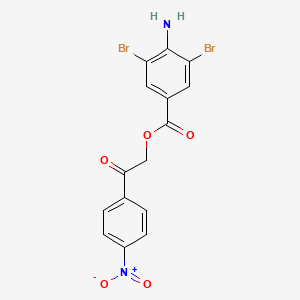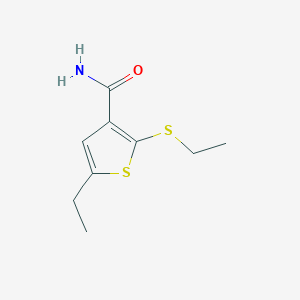
methyl 2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom. The presence of multiple functional groups, including benzoyl, methoxy, and hydroxyl groups, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction may begin with the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the benzoyl and methoxyphenyl groups via Friedel-Crafts acylation and etherification reactions, respectively. The final step often involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may serve as a lead compound for drug development. Its structural features can be modified to enhance its pharmacological properties and reduce potential side effects. It may also be used as a reference compound in pharmacokinetic and pharmacodynamic studies.
Industry
In industry, this compound can be utilized in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.
作用机制
The mechanism of action of methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- Methyl 3-benzoyl-2,4-dihydroxy-1-phenyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Methyl 3-benzoyl-2,4-dihydroxy-1-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
- Methyl 3-benzoyl-2,4-dihydroxy-1-(4-chlorophenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 3-benzoyl-2,4-dihydroxy-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity. The combination of benzoyl, hydroxyl, and methoxy groups in the same molecule provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C20H17NO7 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
methyl (3E)-2-hydroxy-3-[hydroxy(phenyl)methylidene]-1-(4-methoxyphenyl)-4,5-dioxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H17NO7/c1-27-14-10-8-13(9-11-14)21-18(24)17(23)15(20(21,26)19(25)28-2)16(22)12-6-4-3-5-7-12/h3-11,22,26H,1-2H3/b16-15- |
InChI 键 |
TXORKZCAWZPGLH-NXVVXOECSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=O)/C(=C(\C3=CC=CC=C3)/O)/C2(C(=O)OC)O |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=O)C(=C(C3=CC=CC=C3)O)C2(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Fluorobenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B14949861.png)
![ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14949867.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949882.png)
![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)
![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![N'-[(E)-(2-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B14949921.png)

![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B14949950.png)
